molecular formula C4HBrCl2N2 B573019 2-Bromo-3,5-dichloropyrazine CAS No. 1206249-40-2

2-Bromo-3,5-dichloropyrazine

Cat. No.: B573019
CAS No.: 1206249-40-2
M. Wt: 227.87
InChI Key: CCUUKMSFOYYAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-dichloropyrazine is an organic compound with the chemical formula C4HBrCl2N2. It is a pyrazine derivative characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd, and 5th positions, respectively. This compound is a white to yellow solid or liquid and is used in various chemical synthesis processes .

Scientific Research Applications

2-Bromo-3,5-dichloropyrazine has several applications in scientific research:

Safety and Hazards

The safety information for 2-Bromo-3,5-dichloropyrazine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dichloropyrazine typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination followed by bromination. The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl3) under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dichloropyrazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloropyrazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 2-Bromo-3-chloropyrazine
  • 3-Bromo-2,5-dichloropyrazine
  • 2,3,5-Trichloropyrazine

Comparison: 2-Bromo-3,5-dichloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-bromo-3,5-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUUKMSFOYYAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695948
Record name 2-Bromo-3,5-dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206249-40-2
Record name 2-Bromo-3,5-dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.